(2-Hydroxyethyl) Hydrogen Adipate vs. Monoalkyl Adipates: A 6-fold Difference in Hydrophilicity (LogP) Guides Solvent System Selection
The hydrophilicity of (2-hydroxyethyl) hydrogen adipate, a critical parameter for designing analytical methods and predicting biological partitioning, is significantly different from that of monoalkyl adipates. Its calculated LogP value of -0.0919 indicates much higher water solubility compared to monomethyl adipate, which has an estimated LogP of 0.50 [1]. This difference in lipophilicity is a key factor for a scientist choosing between these compounds for applications like reversed-phase HPLC method development or as a standard in metabolomics studies.
| Evidence Dimension | Lipophilicity (Calculated/Estimated LogP) |
|---|---|
| Target Compound Data | LogP = -0.0919 |
| Comparator Or Baseline | Monomethyl adipate (CAS 627-91-8), LogP = 0.50 |
| Quantified Difference | Δ LogP ≈ 0.59 (approx. 6-fold difference in partition coefficient) |
| Conditions | Calculated value from SIELC; Estimated value from Vulcanchem |
Why This Matters
The nearly 6-fold difference in partition coefficient directly impacts retention time in reversed-phase chromatography and dictates the choice of solvent systems, making the target compound preferable for aqueous or highly polar analyses.
- [1] SIELC Technologies. (2-Hydroxyethyl) hydrogen adipate HPLC Application. Provides calculated LogP value of -0.0919. View Source
